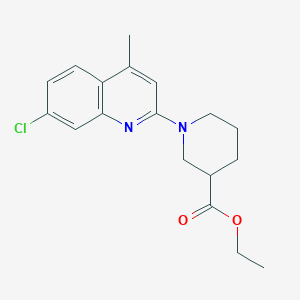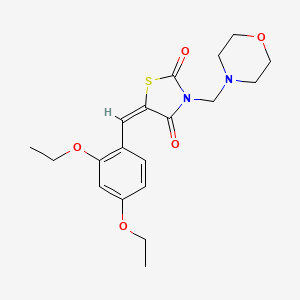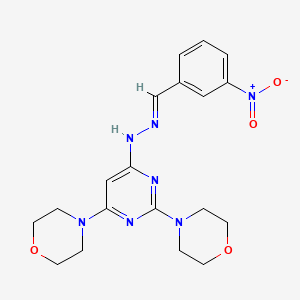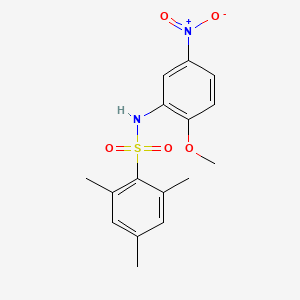![molecular formula C13H14BrN3O2 B3865698 N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3865698.png)
N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide
Übersicht
Beschreibung
N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide, also known as BBOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBOP is a hydrazone derivative that has been synthesized through various methods, and its unique chemical structure allows it to interact with biological systems in a specific way. In
Wirkmechanismus
N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide exhibits its biological activity through its interaction with specific biological targets. It has been shown to interact with DNA and RNA, leading to the inhibition of transcription and translation processes. N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide also interacts with various enzymes and proteins involved in cell signaling pathways, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide also inhibits cell proliferation by inducing cell cycle arrest at various phases. In addition, N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide has several advantages for lab experiments, including its high purity, stability, and specificity for biological targets. However, its limitations include its low solubility in water and its potential toxicity to normal cells at high concentrations. Therefore, careful optimization of experimental conditions and dosage is necessary to ensure the safety and efficacy of N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide, including its potential applications in drug discovery and development, its mechanism of action in various biological systems, and its optimization for clinical use. N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide can also be modified to improve its solubility and reduce its toxicity to normal cells. In addition, further studies are needed to explore the pharmacokinetics and pharmacodynamics of N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide in vivo to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure allows it to interact with biological systems in a specific way, making it a promising candidate for drug discovery and development. N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-prop-2-enylpropanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-6-15-12(18)8-13(19)17-16-9-10-4-3-5-11(14)7-10/h2-5,7,9H,1,6,8H2,(H,15,18)(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNSLMYSUFUODF-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC(=O)NN=CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)CC(=O)N/N=C/C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[1-(2-pyridinyl)ethylidene]nonanohydrazide](/img/structure/B3865663.png)

![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865676.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B3865685.png)

![4-{[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B3865694.png)
![2-{[3-(4-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3865703.png)


![2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoic acid](/img/structure/B3865725.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B3865730.png)